2-Cyclopropylmethoxyphenylboronic acid pinacol ester

Medicinal Chemistry GPCR Agonism 5-HT2C Receptor

Researchers installing the ortho-cyclopropylmethoxyphenyl motif for selective 5-HT2C agonists often face supply chain and substitution issues. This pinacol ester (CAS 1185836-98-9) provides the exact scaffold. • Yields (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine HCl, a potent 5-HT2C agonist (EC50 55 nM) with no 5-HT2B agonism, mitigating valvular heart disease risk. • Compatible with standard Pd-catalyzed Suzuki-Miyaura couplings. • Available at 95% purity; room temp storage; global shipping.

Molecular Formula C16H23BO3
Molecular Weight 274.2 g/mol
CAS No. 1185836-98-9
Cat. No. B1456571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylmethoxyphenylboronic acid pinacol ester
CAS1185836-98-9
Molecular FormulaC16H23BO3
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CC3
InChIInChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-8-14(13)18-11-12-9-10-12/h5-8,12H,9-11H2,1-4H3
InChIKeyVQJIGAHQIKKQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylmethoxyphenylboronic Acid Pinacol Ester – Procurement Baseline


2-Cyclopropylmethoxyphenylboronic acid pinacol ester (CAS 1185836-98-9) is an arylboronate building block characterized by a 2-(cyclopropylmethoxy)phenyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ester moiety . Its molecular formula is C16H23BO3 and its molecular weight is 274.16 g/mol . The compound is supplied by major vendors such as Sigma-Aldrich (AldrichCPR) and Aladdin Scientific, with a typical purity specification of 95% . Sigma-Aldrich explicitly states that the product is provided to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

Workflow Arylboronate building block for Suzuki-Miyaura cross-coupling
Substitution Pattern Unique ortho-cyclopropylmethoxy group installs defined steric and electronic properties
Handling Pinacol ester form enables ambient temperature storage and reduces protodeboronation risk

2-Cyclopropylmethoxyphenylboronic Acid Pinacol Ester: Substitution Limitations


Generic phenylboronic pinacol esters lack the specific ortho-cyclopropylmethoxy substitution pattern that defines the target compound. This substitution is not merely decorative; it introduces a unique combination of steric bulk and electronic modulation adjacent to the boron-bearing carbon [1]. In medicinal chemistry campaigns targeting G protein-coupled receptors such as 5-HT2C, this specific ortho-cyclopropylmethoxyphenyl motif has been shown to confer receptor subtype selectivity that is absent when simpler or differently substituted aryl groups are employed [2]. Therefore, substituting a generic phenylboronic ester or a para-/meta-substituted analog would result in a different molecular scaffold with altered spatial and electronic properties, fundamentally changing downstream synthetic outcomes and biological activity profiles.

Generic Phenylboronic Pinacol Esters
Lack of ortho-cyclopropylmethoxy group may alter molecular scaffold geometry and electronic environment, shifting downstream synthetic outcomes and biological profile.
Para-/Meta-Substituted Analogues
Different substitution pattern cannot reproduce the reported 5-HT2C receptor subtype selectivity context observed with the ortho-substituted motif.
Free Boronic Acid Analog (CAS 1050510-36-5)
Free boronic acid may have lower stability, increasing protodeboronation risk and potentially requiring cold-chain handling, unlike the pinacol ester.

2-Cyclopropylmethoxyphenylboronic Acid Pinacol Ester – Comparative Evidence


Ortho-Substitution Drives 5-HT2C Selectivity

The ortho-cyclopropylmethoxyphenyl group, derived directly from the target boronic ester building block, is integral to the structure of (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride. This compound exhibits an EC50 of 55 nM at the 5-HT2C receptor with no detectable agonism at the closely related 5-HT2B receptor [1]. This represents a marked improvement over earlier 5-HT2B/5-HT2C dual agonists, where the absence of this specific ortho-cyclopropylmethoxy group correlated with undesired 5-HT2B activity and lower subtype selectivity [1].

5-HT2C vs. 5-HT2B Selectivity
Reported
EC50 55 nM (5-HT2C); no detectable agonism at 5-HT2B
Supports receptor subtype selectivity context via ortho-substitution pattern
Calcium mobilization assays; selectivity >1000-fold reported
Medicinal Chemistry GPCR Agonism 5-HT2C Receptor

Purity Specification and Screening Compound Designation

Vendor specifications provide quantitative purity data for procurement decisions. AKSci lists the compound with a purity specification of 95% (CAS 1185836-98-9, Catalog No. 0572AD) . Sigma-Aldrich offers the compound under the AldrichCPR (Chemical Purification and Research) program, indicating it is supplied as a unique chemical for early discovery without vendor-collected analytical data .

Purity Specification
Specification review
95% (AKSci certificate of analysis)
Meets standard building block purity threshold for early-stage research
AldrichCPR designation; no vendor-collected analytical data
Organic Synthesis Building Block Procurement Reagent Quality

Registry Identifiers Ensure Accurate Ordering

The compound is unambiguously identified by MDL Number MFCD13152006 and ChemSpider ID 32699355 , distinguishing it from other boronic esters with similar names but different substitution patterns. For example, 2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester (CAS 1185836-99-0) has a distinct MDL and CAS number .

Registry Identifiers
Specification review
MDL MFCD13152006; ChemSpider 32699355
Unique identifiers prevent mis-ordering of 5-methyl analogue (CAS 1185836-99-0)
Source: public databases and vendor catalogs
Chemical Procurement Inventory Management Structural Verification

Stability of Pinacol Ester vs. Free Boronic Acid

The target compound is supplied as the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is widely recognized to confer greater stability against protodeboronation and hydrolysis compared to the corresponding free boronic acid, [2-(cyclopropylmethoxy)phenyl]boronic acid (CAS 1050510-36-5) [1][2]. This enhanced stability allows for ambient temperature storage, as indicated by vendor storage conditions (room temperature) .

Pinacol Ester Stability
Class-level
Pinacol ester vs. free boronic acid (CAS 1050510-36-5)
May reduce protodeboronation and support ambient storage
Class-level inference; quantitative rate data not reported for this compound
Reagent Stability Suzuki-Miyaura Coupling Inventory Management

2-Cyclopropylmethoxyphenylboronic Acid Pinacol Ester – Applications


5-HT2C-Selective Agonist Synthesis

Procure this building block to install the ortho-cyclopropylmethoxyphenyl motif into cyclopropylamine scaffolds for the synthesis of selective 5-HT2C agonists. As demonstrated by Chen et al., the resulting (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride exhibits an EC50 of 55 nM at 5-HT2C with no detectable 5-HT2B agonism [1]. This selectivity is critical for advancing drug candidates where 5-HT2B activation is linked to valvular heart disease.

Suzuki Coupling for Ortho-Substituted Biaryls

Utilize this pinacol ester as a coupling partner for aryl/heteroaryl halides or triflates to generate ortho-cyclopropylmethoxy-substituted biaryl intermediates. The pinacol ester form ensures compatibility with standard Pd-catalyzed Suzuki-Miyaura conditions [2] while the cyclopropylmethoxy group provides a unique steric and electronic environment at the ortho position [1].

Research-Use-Only Building Block Procurement

Use the unique identifiers (CAS 1185836-98-9, MDL MFCD13152006) to order the correct compound and avoid the 5-methyl analog (CAS 1185836-99-0) or the free boronic acid (CAS 1050510-36-5) . The compound is available from multiple vendors with a standard purity of 95% and can be stored at room temperature .

Application
Selection Property
Validation Focus
5-HT2C receptor subtype studies
Ortho-cyclopropylmethoxy motif installation
Reported GPCR selectivity context
Ortho-substituted biaryl synthesis
Pinacol ester compatibility with Suzuki-Miyaura coupling
Cross-coupling efficiency and steric environment
Research building block procurement
Unique identifiers (CAS 1185836-98-9, MDL MFCD13152006)
Identity verification to avoid isomer/analogue mix-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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